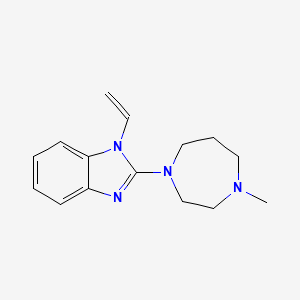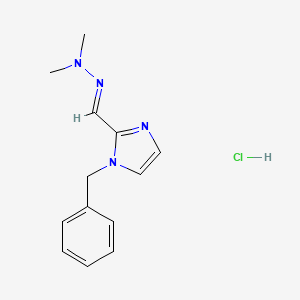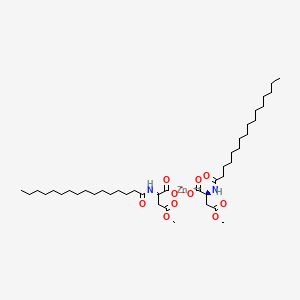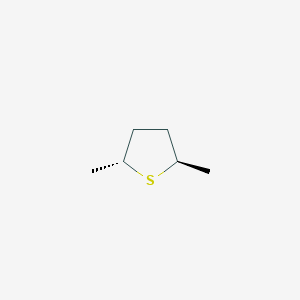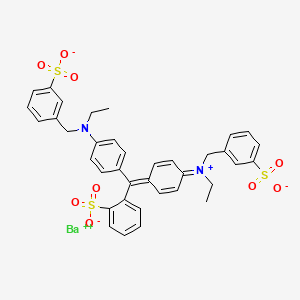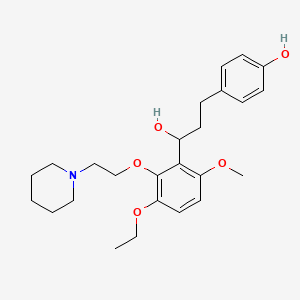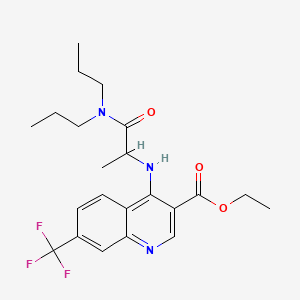
Chlorin-e6-trimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorin-e6-trimethyl ester is a derivative of methyl pheophorbide-a and is known for its role as a photosensitizer in photodynamic therapy (PDT).
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorin-e6-trimethyl ester is synthesized from chlorophyll-a through a series of chemical reactions. The process involves the extraction of chlorophyll-a from plant sources, followed by its conversion to chlorin-e6. The final step involves the esterification of chlorin-e6 to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction of chlorophyll-a from algae such as Spirulina platensis. The extracted chlorophyll-a undergoes chemical modifications to produce chlorin-e6, which is then esterified to form this compound. This process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Chlorin-e6-trimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of reactive oxygen species (ROS).
Reduction: This reaction involves the gain of electrons, reducing the compound to a lower oxidation state.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and molecular oxygen. Conditions often involve light activation to produce ROS.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products Formed
Oxidation: Formation of ROS and other oxidized derivatives.
Reduction: Formation of reduced chlorin derivatives.
Substitution: Formation of substituted chlorin derivatives
Scientific Research Applications
Chlorin-e6-trimethyl ester has a wide range of scientific research applications:
Chemistry: Used as a photosensitizer in various photochemical reactions.
Biology: Studied for its role in generating ROS and its effects on cellular processes.
Medicine: Extensively used in photodynamic therapy for cancer treatment. It is also being explored for its potential in treating other diseases such as bacterial infections and skin disorders.
Industry: Used in the synthesis of other chlorin derivatives and related compounds .
Mechanism of Action
Chlorin-e6-trimethyl ester exerts its effects primarily through the generation of singlet oxygen and other ROS upon light activation. These ROS cause oxidative damage to cellular components, leading to cell death. The compound primarily targets cellular structures such as the endoplasmic reticulum, Golgi complexes, and mitochondria .
Comparison with Similar Compounds
Similar Compounds
Chlorin-e6: The parent compound of chlorin-e6-trimethyl ester, used in similar applications.
Methyl pheophorbide-a: Another derivative of chlorophyll with similar photosensitizing properties.
Talaporfin: A clinically used photosensitizer derived from chlorin-e6
Uniqueness
This compound is unique due to its enhanced solubility and stability compared to its parent compound, chlorin-e6. This makes it more effective in photodynamic therapy applications, as it can be more easily administered and activated .
Properties
CAS No. |
71217-51-1 |
|---|---|
Molecular Formula |
C37H42N4O6 |
Molecular Weight |
638.8 g/mol |
IUPAC Name |
methyl 12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylate |
InChI |
InChI=1S/C37H42N4O6/c1-10-22-18(3)26-15-28-20(5)24(12-13-32(42)45-7)35(40-28)25(14-33(43)46-8)36-34(37(44)47-9)21(6)29(41-36)17-31-23(11-2)19(4)27(39-31)16-30(22)38-26/h10,15-17,20,24,38-39H,1,11-14H2,2-9H3 |
InChI Key |
SLLLYKPHDYTLSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


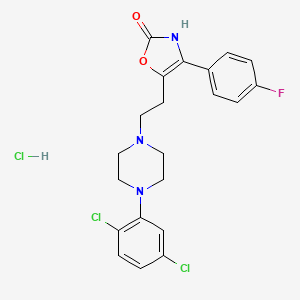
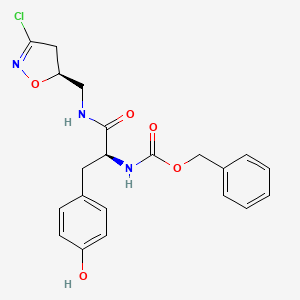
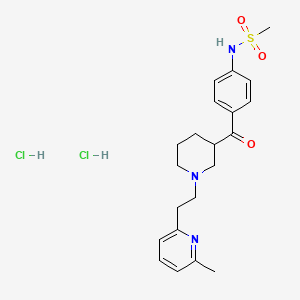
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12756524.png)
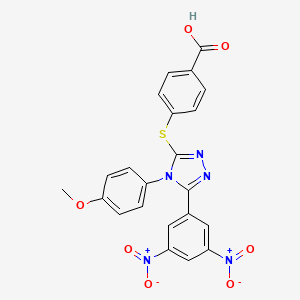
![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)
